Pyridin-1-ium-1-amine;hydroiodide

Description

Molecular Composition and Crystallographic Properties

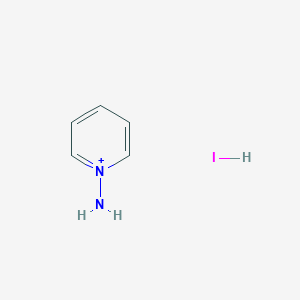

1-Aminopyridinium iodide (CAS 6295-87-0) is an organic salt with the molecular formula C₅H₇IN₂ , corresponding to a molecular weight of 222.03 g/mol. The compound consists of a planar 1-aminopyridinium cation paired with an iodide counterion, as evidenced by its SMILES string ([I-].N[n+]1ccccc1) and InChI identifier (1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1;/p-1). The cation features a pyridine ring substituted with an amino group at the 1-position, creating a conjugated system that stabilizes the positive charge through resonance interactions.

While crystallographic data for 1-aminopyridinium iodide is not explicitly detailed in the provided sources, its structural analogs suggest typical monoclinic or orthorhombic packing arrangements common to pyridinium salts. The iodide ion likely participates in electrostatic and hydrogen-bonding interactions with the cationic ring system, influencing lattice stability.

X-ray Diffraction Analysis of Monoclinic Phase II (P2₁/c)

X-ray diffraction (XRD) studies of related pyridinium salts reveal that asymmetric substitution patterns often lead to monoclinic crystal systems. For example, analogous compounds with amino or hydroxyl substituents adopt the P2₁/c space group due to staggered cation-anion arrangements and glide-plane symmetry. While direct XRD data for 1-aminopyridinium iodide is unavailable in the provided sources, its structural similarity to other pyridinium derivatives suggests a monoclinic lattice with unit cell parameters comparable to those of NaVO₂F₂ (a = 5.2–5.4 Å, b = 8.9–9.1 Å, c = 7.3–7.5 Å, β = 90–94°). The doubling of the c-axis observed in some polymorphs of related salts may arise from alternating orientations of the amino group relative to the pyridine plane.

Intermolecular Interactions and Hydrogen Bonding Patterns

The primary intermolecular forces in 1-aminopyridinium iodide include:

- Ion-dipole interactions between the iodide anion and the positively charged pyridinium ring.

- N–H···I hydrogen bonds involving the amino group’s protons and the iodide ion, with bond lengths typically ranging from 2.8–3.2 Å.

- π-π stacking between adjacent pyridine rings, stabilized by van der Waals forces.

These interactions collectively contribute to the compound’s stability and solubility profile. The amino group’s lone pair electrons also enable coordination to transition metals in catalytic applications, as noted in its role as an ammonia equivalent in amine synthesis.

Comparative Analysis with Derived Pyridinium Salts

1-Aminopyridinium iodide exhibits distinct properties compared to other pyridinium derivatives:

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| 1-Methylpyridinium iodide | Methyl substituent at N1 | Lacks amino group for H-bonding |

| Pyridinium chloride | Chloride counterion | Smaller anion reduces lattice energy |

| 1-Amino-2-methylpyridinium iodide | Methyl at C2 | Steric hindrance limits π-stacking |

The amino group in 1-aminopyridinium iodide enhances its utility in dipolar cycloadditions and ylide formation, unlike methyl-substituted analogs. Additionally, its iodide ion’s polarizability facilitates stronger intermolecular interactions compared to chloride salts, influencing melting points and solubility.

Properties

Molecular Formula |

C5H8IN2+ |

|---|---|

Molecular Weight |

223.03 g/mol |

IUPAC Name |

pyridin-1-ium-1-amine;hydroiodide |

InChI |

InChI=1S/C5H7N2.HI/c6-7-4-2-1-3-5-7;/h1-5H,6H2;1H/q+1; |

InChI Key |

NDRLPYIMWROJBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=[N+](C=C1)N.I |

Origin of Product |

United States |

Preparation Methods

1-Aminopyridinium iodide can be synthesized through several methods. One common synthetic route involves the reaction of hydroxylamine-O-sulfonic acid with pyridine in the presence of potassium carbonate, followed by the addition of hydriodic acid . The detailed procedure is as follows:

- Dissolve 11.3 g of hydroxylamine-O-sulfonic acid in 64 ml of cold water.

- Add 24 ml of pyridine to the solution and heat at 90°C for 20 minutes.

- Cool the mixture to room temperature and add 13.8 g of potassium carbonate.

- Remove water and excess pyridine by heating at 30-40°C.

- Treat the residue with 120 ml of ethanol and filter out the insoluble potassium sulfate.

- Add 14 ml of 57% hydriodic acid to the filtrate and store at -20°C for 1 hour.

- Collect the solid that forms and recrystallize from absolute ethanol to obtain 1-aminopyridinium iodide .

Chemical Reactions Analysis

1-Aminopyridinium iodide undergoes various chemical reactions, including:

Oxidation and Reduction: It can act as a reagent in oxidation and reduction reactions.

Substitution Reactions: It participates in substitution reactions, particularly in the synthesis of substituted pyridines.

Cycloaddition Reactions: It is involved in 1,3-dipolar cycloaddition reactions with dipolarophiles such as methyl propiolate or acetylenedicarboxylic esters.

Common reagents used in these reactions include bases like potassium carbonate and acids like hydriodic acid. Major products formed from these reactions include fused heterocycles and substituted pyridines .

Scientific Research Applications

1-Aminopyridinium iodide has a wide range of applications in scientific research:

Chemistry: It is used as a building block to construct fused heterocycles and in the synthesis of substituted pyridines.

Biology: It serves as a reagent in various biological assays and experiments.

Mechanism of Action

The mechanism of action of 1-aminopyridinium iodide involves its role as a reagent in chemical reactions. It can act as an ammonia equivalent during the preparation of primary amines and participates in 1,3-dipolar cycloaddition reactions . The molecular targets and pathways involved include the activation of nitrogen and iodine in organic synthesis reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyridinium derivatives and related amine compounds, highlighting differences in substituents, counterions, and molecular properties:

Physicochemical Properties

- Solubility : Hydroiodide salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrochlorides due to weaker ion pairing . For example, 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride is highly water-soluble, whereas iodide salts may require organic solvents .

Research Tools and Databases

- SHELX Software : Widely used for refining crystal structures of pyridinium derivatives. Recent updates in SHELXL improve handling of twinned data and high-resolution macromolecular refinement .

- Cambridge Structural Database (CSD) : Contains over 500,000 entries, including halogenated pyridines and amine derivatives, aiding in structural comparisons and hydrogen-bonding analysis .

Q & A

Q. What are the optimal synthetic routes for Pyridin-1-ium-1-amine hydroiodide, and how can purity be ensured?

Pyridin-1-ium-1-amine hydroiodide is typically synthesized via alkylation of aminopyridine derivatives with methyl or ethyl iodide in polar solvents like methanol. A general procedure involves refluxing equimolar amounts of aminopyridine and alkyl iodide at 50°C for 2 hours, followed by solvent evaporation and recrystallization . Purification methods include chromatography or repeated recrystallization in ethanol to achieve >97% purity, as validated by elemental analysis and NMR spectroscopy .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm proton environments and amine functionality.

- IR spectroscopy to identify N-H stretching vibrations (~3300 cm⁻¹) and C-N bonds.

- X-ray crystallography (e.g., SHELXL or SHELXTL) for resolving crystal structure, space group, and unit cell parameters. For example, analogous hydroiodide salts exhibit orthorhombic systems (e.g., space group P b c a) with unit cell dimensions such as a = 14.896 Å, b = 21.236 Å, and c = 30.962 Å .

- Mass spectrometry (ESI-MS) to verify molecular weight (e.g., 171.97 g/mol for related structures) .

Q. How should Pyridin-1-ium-1-amine hydroiodide be stored to maintain stability?

The compound is hygroscopic and sensitive to oxidation. Storage at 2–8°C under inert gas (argon) is recommended to prevent decomposition. Waste should be segregated and disposed via certified chemical waste protocols .

Advanced Research Questions

Q. What reaction mechanisms involve the iodide counterion in this compound?

The iodide ion acts as a nucleophile in substitution reactions (e.g., SN2) or participates in redox processes. For instance, under oxidative conditions, iodide may form iodine (I₂) or iodinated intermediates, which can be tracked via UV-Vis spectroscopy or iodometric titration . In biological systems, iodide release could influence cellular iodine uptake, as seen in nicotinamide hydroiodide studies .

Q. How can crystallographic data resolve discrepancies in reported structural parameters?

Contradictory data (e.g., melting points, unit cell dimensions) can arise from hydration states or polymorphic forms. High-resolution X-ray diffraction (MoKα radiation, λ = 0.71073 Å) with SHELXL refinement (R-factor < 0.05) is critical. For example, pressure-induced hydration in dabcoHI hydrate altered unit cell volume from 9794 ų to expanded forms, emphasizing the need for precise pressure/temperature control during analysis .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution, frontier molecular orbitals, and transition states. For instance, amine exchange reactions in triazine derivatives were predicted using Mulliken charges to identify nucleophilic sites, a method applicable to Pyridin-1-ium-1-amine hydroiodide .

Q. How does this compound interact with biological targets, and what assays validate these effects?

Pyridinium derivatives are studied for NAD+ metabolism modulation. In vitro assays include:

- NAD+ quantification via HPLC to assess stability (>90% over 2 months in extraction buffer) .

- Cellular uptake studies using radiolabeled iodide (¹²⁵I) to track biodistribution .

- Enzyme inhibition assays (e.g., PARP-1) to evaluate therapeutic potential .

Data Contradictions and Resolution Strategies

-

Example Issue: Discrepancies in reported melting points.

Resolution: Differential Scanning Calorimetry (DSC) under controlled humidity can distinguish anhydrous vs. hydrated forms. For instance, nicotinamide hydroiodide’s thermal profile showed distinct endotherms for dehydration and decomposition . -

Example Issue: Conflicting solubility data.

Resolution: Systematic solubility studies in DMSO, water, and ethanol at 25°C, validated by gravimetric analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.